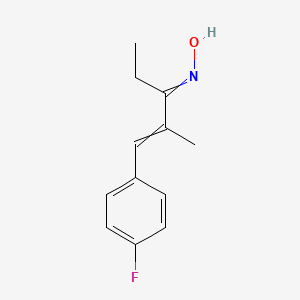
(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime is a chemical compound with the molecular formula C12H14FNO It is known for its unique structure, which includes a fluorophenyl group, a methyl group, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime typically involves the reaction of 1-(4-fluorophenyl)-2-methyl-1-penten-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-Oxopropanal Oxime: Known for its acetylcholinesterase reactivation properties.
Hydroxylated 1,4-Naphthoquinone Oximes: Display cytotoxicity against cancer cells.
3-(Phenylhydrazono)butan-2-One Oxime: Exhibits antioxidant properties.
Uniqueness: 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime stands out due to its unique combination of a fluorophenyl group and an oxime functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H14FNO |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3 |
Clé InChI |
HKROEBDHHKMNBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)



![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)


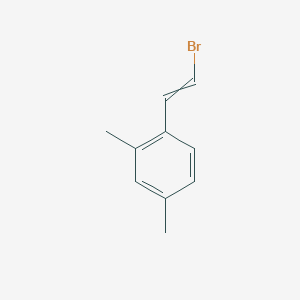
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

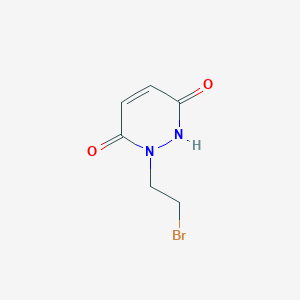
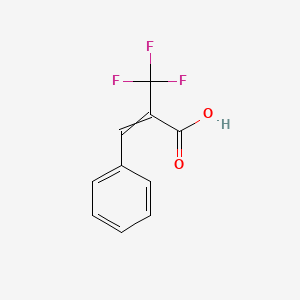
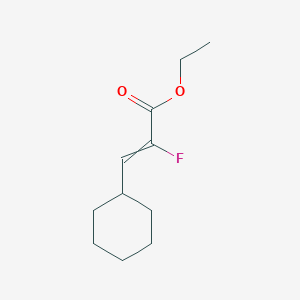
![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)
